Prop-2-enyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate
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Description
Prop-2-enyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate, also known as PAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PAC is a derivative of coumarin, a natural compound found in many plants, and has been synthesized through various methods.
Scientific Research Applications
Synthesis Techniques
A key area of research involves the synthesis of complex organic compounds. For example, Pelter et al. (1997) described the synthesis of 8a-methoxy-2H,6H-chromen-6-ones, which are closely related to the compound . These compounds are synthesized through phenolic oxidation, indicating a method of creating complex heterocyclic structures from simpler precursors (Pelter, Hussain, Smith, & Ward, 1997).
Enzymatic Studies and Applications
Enzymatic reactions play a significant role in the modification and synthesis of pharmaceutical compounds. Choi et al. (2010) explored the use of microbial reductases for synthesizing chiral intermediates, demonstrating the potential for producing enantiomerically pure substances for use in drug synthesis. This research highlights the importance of enzymes in creating compounds with specific desired properties, such as those needed for antidepressant drugs (Choi, Choi, Kim, Uhm, & Kim, 2010).
Analytical and Forensic Applications
The differentiation of synthetic routes in illicit drug synthesis has been a focus of forensic science research. Allen et al. (1992) investigated the synthesis of phenyl-2-propanone from phenylacetic acid, identifying by-products that could differentiate synthetic routes. This research is crucial for forensic analysis, providing methods to trace the origins of illicit substances (Allen, Stevenson, Nakamura, & Ely, 1992).
Catalysis and Organic Transformations
Catalysis plays a crucial role in the efficient synthesis of complex organic molecules. Maeda et al. (2002) described the use of vanadium catalysts for the aerobic oxidation of propargylic alcohols to the corresponding carbonyl compounds, showcasing the utility of metal-catalyzed transformations in organic synthesis (Maeda, Kakiuchi, Matsumura, Nishimura, Kawamura, & Uemura, 2002).
Pharmaceutical Applications and Drug Development
Research also extends into pharmaceutical applications, where derivatives of complex organic molecules are evaluated for therapeutic potential. Abadi et al. (2005) synthesized novel derivatives of 7-trifluoromethylquinoline with nitric oxide releasing properties and evaluated them as analgesic and anti-inflammatory agents. This work demonstrates the potential for chemical compounds to be developed into effective medications with specific therapeutic effects (Abadi, Hegazy, & El-Zaher, 2005).
properties
IUPAC Name |
prop-2-enyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-2-10-23-19(21)13-24-16-9-8-15-11-17(14-6-4-3-5-7-14)20(22)25-18(15)12-16/h2-9,11-12H,1,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYCQOKOWKUHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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